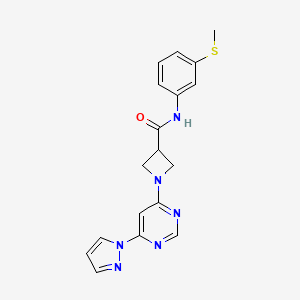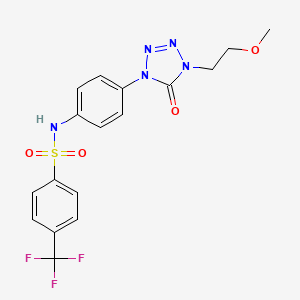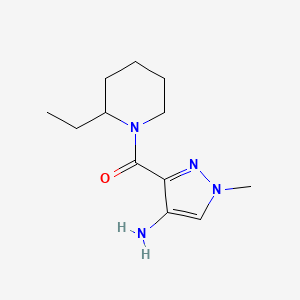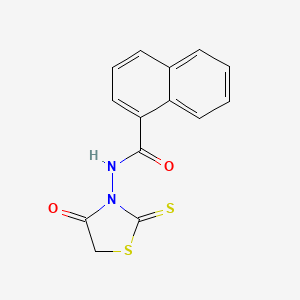![molecular formula C16H25N5O2 B2947919 5-((3-(dimethylamino)propyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941910-09-4](/img/structure/B2947919.png)
5-((3-(dimethylamino)propyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((3-(dimethylamino)propyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H25N5O2 and its molecular weight is 319.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of this compound are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle. They are particularly important in cancer treatment as they control cell proliferation .
Mode of Action
This compound acts as an inhibitor of CDKs . It binds to the active site of these kinases, preventing them from phosphorylating their target proteins. This inhibits the progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDKs affects several biochemical pathways. Most notably, it impacts the cell cycle progression . By inhibiting CDKs, the compound prevents the cell from progressing from the G1 phase to the S phase, and from the G2 phase to mitosis . This leads to cell cycle arrest and can induce apoptosis, or programmed cell death .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to penetrate the cell membrane to reach their targets
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, leading to cell cycle arrest and potentially apoptosis . This makes it a promising candidate for the treatment of cancers, particularly those characterized by rapid cell proliferation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and its ability to bind to its target . Additionally, the presence of other compounds or drugs can potentially affect its efficacy through drug-drug interactions
生化分析
Biochemical Properties
The biochemical properties of 5-((3-(dimethylamino)propyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are largely unexplored. It is known that the compound contains a pyrido[2,3-d]pyrimidine core, which is a common structural motif in many bioactive compounds This suggests that it may interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Similar compounds have been shown to exhibit potent activity against cancer cell lines It is possible that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is possible that this compound may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
属性
IUPAC Name |
5-[3-(dimethylamino)propylamino]-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-6-11-10-18-14-12(13(11)17-8-7-9-19(2)3)15(22)21(5)16(23)20(14)4/h10H,6-9H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQNGFFLCJGUSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1NCCCN(C)C)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide](/img/structure/B2947841.png)
![N-benzyl-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2947842.png)


![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2947845.png)
![3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2947847.png)
![1-{[2,5-Bis(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]carbonyl}pyrrolidine](/img/structure/B2947848.png)
![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2947850.png)
![3-(benzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2947851.png)


![3,3-Dimethyl-4-[1-[(5-phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2947857.png)

![N-(3,5-dimethylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2947859.png)
